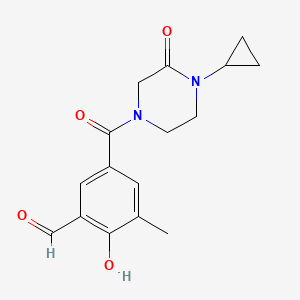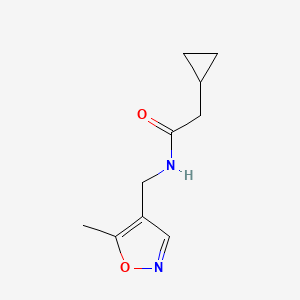
2-cyclopropyl-N-((5-methylisoxazol-4-yl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-cyclopropyl-N-((5-methylisoxazol-4-yl)methyl)acetamide” is a chemical compound. It belongs to the class of compounds known as isoxazoles, which are five-membered heterocyclic compounds containing an oxygen atom and a nitrogen atom in adjacent positions . Isoxazoles are known for their wide range of biological activities and therapeutic potential .
Synthesis Analysis
The synthesis of isoxazole-substituted compounds has been achieved from readily available materials . The process involves the condensation of 3-amino-5-methylisoxazole with diethyl malonate in ethanol under reflux . This is followed by treatment with excess hydrazine hydrate in ethanol, and then condensation with aromatic aldehydes in methanol . The resulting compounds are then treated with chloramine-T, undergoing oxidative cyclization .
Molecular Structure Analysis
The molecular structure of isoxazole compounds is highly dependent on the side-chain substituents . The presence of a central carbon in the molecule allows for a flexible adaptation that leads to multiple forms . The supramolecular architectures of amide-containing compounds like “this compound” can be modulated by variations in solvents, flexibility, and the presence/absence of amide–amide interactions .
Chemical Reactions Analysis
Isoxazole compounds are known for their wide range of chemical reactions . They can undergo various reactions such as oxidative cyclization . The reaction scope includes aryl, hetaryl, and cycloalkyl amidoxime and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide N atom .
Applications De Recherche Scientifique
Synthesis of Biologically Active Molecules
Research has shown that cyclopropane-containing compounds, like 2-cyclopropyl-N-((5-methylisoxazol-4-yl)methyl)acetamide, play a significant role in the synthesis of conformationally restricted analogues of biologically active molecules. For example, the cyclopropane ring has been effectively used to restrict the conformation of histamine analogues, leading to improved activity and insights into bioactive conformations (Kazuta et al., 2002). This methodology extends to the development of potent histamine H3 receptor agonists with significant selectivity, underscoring the cyclopropane structure's value in medicinal chemistry (Kazuta et al., 2003).
Corrosion Inhibition
Compounds with a cyclopropyl and isoxazole moiety have been evaluated for their corrosion inhibition properties. For instance, isoxazolidine and isoxazoline derivatives, related in structural motifs to this compound, have shown promising inhibition efficiencies, suggesting their application in protecting metals against corrosion in acidic and oil medium environments (Yıldırım & Çetin, 2008).
Anticancer and Antimicrobial Activities
Research into similar structural analogues of this compound has revealed potential anticancer and antimicrobial activities. For example, 5-methyl-4-phenyl thiazole derivatives have been synthesized and shown to possess anticancer activity against human lung adenocarcinoma cells, highlighting the therapeutic potential of such compounds (Evren et al., 2019). Furthermore, isoxazole-substituted 1,3,4-oxadiazoles have demonstrated good antimicrobial activity, indicating their usefulness in developing new antimicrobial agents (Marri et al., 2018).
Photovoltaic Efficiency and Ligand-Protein Interactions
The study of benzothiazolinone acetamide analogs, related in functionality to this compound, has provided insights into their potential photovoltaic efficiency and ligand-protein interactions. These compounds have shown good light-harvesting efficiency and promising non-linear optical activity, suggesting applications in dye-sensitized solar cells and molecular electronics. Additionally, their interaction with Cyclooxygenase 1 (COX1) through molecular docking studies indicates potential therapeutic applications (Mary et al., 2020).
Mécanisme D'action
Target of Action
Oxazole derivatives have been known to exhibit a wide spectrum of biological activities , suggesting that they may interact with multiple targets in the body.
Mode of Action
It is known that the oxazole ring is a crucial structural component in many biologically active compounds . The presence of the oxazole ring might contribute to the compound’s interaction with its targets, leading to changes in cellular processes.
Biochemical Pathways
Oxazole derivatives have been reported to exhibit various biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic effects . These activities suggest that the compound may affect multiple biochemical pathways.
Result of Action
Given the broad range of biological activities associated with oxazole derivatives , the compound may have diverse effects at the molecular and cellular levels.
Orientations Futures
The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a rich source of new compounds having promising biological activities, accelerating the drug discovery programme .
Propriétés
IUPAC Name |
2-cyclopropyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-7-9(6-12-14-7)5-11-10(13)4-8-2-3-8/h6,8H,2-5H2,1H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPNIRABRGLRMJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CNC(=O)CC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

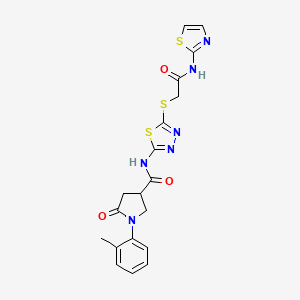
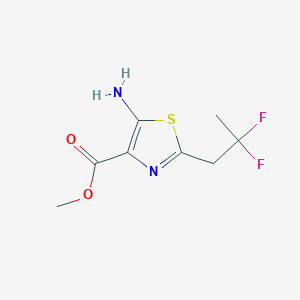

![1-{[3-Nitro-4-(1-pyrrolidinyl)phenyl]sulfonyl}-4-piperidinecarboxylic acid](/img/structure/B2763453.png)
![2-(9-Chloro-5-pyridin-4-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)-4-methylphenol](/img/structure/B2763454.png)

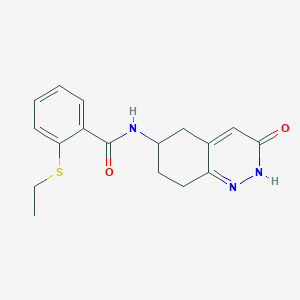
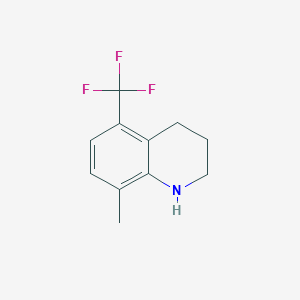
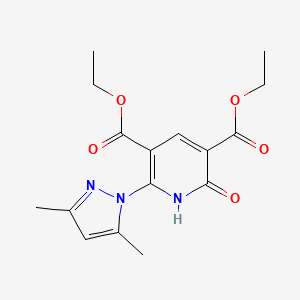
![2-(2-((3,5-dimethoxybenzyl)sulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(2,6-dimethylmorpholino)ethanone](/img/structure/B2763460.png)
![Spiro[2.6]nonan-7-amine;hydrochloride](/img/structure/B2763461.png)
![Tert-butyl (3aS,6aR)-3a-fluoro-1,2,3,4,5,6-hexahydrocyclopenta[c]pyrrole-6a-carboxylate;hydrochloride](/img/structure/B2763462.png)

